molecular formula C18H21N2O4- B12328069 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12328069
M. Wt: 329.4 g/mol
InChI Key: ZLTRKDHDWPBJPO-SFHVURJKSA-M
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Description

1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyanophenyl group, and a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the cyanophenyl group and the tert-butyl ester. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,3S)-
  • 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)-
  • 1,2-Pyrrolidinedicarboxylic acid, 3-methyl-5-oxo-, 1-(1,1-dimethylethyl) ester, (2S,3R)-

Uniqueness

1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is unique due to its specific structural features, such as the presence of the cyanophenyl group and the tert-butyl ester. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H21N2O4-

Molecular Weight

329.4 g/mol

IUPAC Name

(2S)-2-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-9-5-8-18(20,15(21)22)11-13-6-4-7-14(10-13)12-19/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,21,22)/p-1/t18-/m0/s1

InChI Key

ZLTRKDHDWPBJPO-SFHVURJKSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)C#N)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C#N)C(=O)[O-]

Origin of Product

United States

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